molecular formula C12H16O3 B1622405 3-(4-Hydroxy-2,6-dimethylphenyl)-2-methylpropanoic acid CAS No. 194857-85-7

3-(4-Hydroxy-2,6-dimethylphenyl)-2-methylpropanoic acid

Cat. No.: B1622405
CAS No.: 194857-85-7
M. Wt: 208.25 g/mol
InChI Key: LPPITBJXYYCDEQ-UHFFFAOYSA-N
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Description

3-(4-Hydroxy-2,6-dimethylphenyl)-2-methylpropanoic acid is an organic compound with the molecular formula C12H16O3. It is characterized by the presence of a hydroxy group and two methyl groups attached to a phenyl ring, along with a propanoic acid moiety. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Hydroxy-2,6-dimethylphenyl)-2-methylpropanoic acid typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 4-hydroxy-2,6-dimethylbenzaldehyde and methyl acetoacetate.

    Condensation Reaction: The initial step involves a condensation reaction between 4-hydroxy-2,6-dimethylbenzaldehyde and methyl acetoacetate in the presence of a base such as sodium ethoxide. This reaction forms an intermediate compound.

    Hydrolysis: The intermediate compound is then subjected to hydrolysis under acidic conditions to yield this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes precise control of temperature, pH, and reaction time, as well as the use of efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-(4-Hydroxy-2,6-dimethylphenyl)-2-methylpropanoic acid can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

    Reduction: The carboxylic acid group can be reduced to an alcohol.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Electrophilic aromatic substitution reactions may involve reagents like bromine (Br2) or nitric acid (HNO3).

Major Products

    Oxidation: Formation of 3-(4-oxo-2,6-dimethylphenyl)-2-methylpropanoic acid.

    Reduction: Formation of 3-(4-hydroxy-2,6-dimethylphenyl)-2-methylpropanol.

    Substitution: Formation of various substituted derivatives depending on the electrophile used.

Scientific Research Applications

3-(4-Hydroxy-2,6-dimethylphenyl)-2-methylpropanoic acid has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 3-(4-Hydroxy-2,6-dimethylphenyl)-2-methylpropanoic acid involves its interaction with specific molecular targets and pathways. The hydroxy group and carboxylic acid moiety allow it to form hydrogen bonds and interact with enzymes or receptors. These interactions can modulate biological processes, leading to its observed effects.

Comparison with Similar Compounds

Similar Compounds

    3-(4-Hydroxyphenyl)-2-methylpropanoic acid: Lacks the additional methyl groups on the phenyl ring.

    3-(4-Hydroxy-2-methylphenyl)-2-methylpropanoic acid: Contains only one methyl group on the phenyl ring.

    3-(4-Hydroxy-2,6-dimethylphenyl)propanoic acid: Lacks the methyl group on the propanoic acid moiety.

Uniqueness

3-(4-Hydroxy-2,6-dimethylphenyl)-2-methylpropanoic acid is unique due to the presence of both hydroxy and methyl groups on the phenyl ring, as well as the methyl group on the propanoic acid moiety. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

3-(4-hydroxy-2,6-dimethylphenyl)-2-methylpropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16O3/c1-7-4-10(13)5-8(2)11(7)6-9(3)12(14)15/h4-5,9,13H,6H2,1-3H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPPITBJXYYCDEQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1CC(C)C(=O)O)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60392599
Record name 3-(4-Hydroxy-2,6-dimethylphenyl)-2-methylpropanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60392599
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

194857-85-7
Record name 3-(4-Hydroxy-2,6-dimethylphenyl)-2-methylpropanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60392599
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3-(4-Hydroxy-2,6-dimethylphenyl)-2-methylpropanoic acid
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